molecular formula C5H5N5O2S B13107399 Purine-2-sulfonamide CAS No. 88511-79-9

Purine-2-sulfonamide

Cat. No.: B13107399
CAS No.: 88511-79-9
M. Wt: 199.19 g/mol
InChI Key: RNEYXABXOHUZGF-UHFFFAOYSA-N
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Description

Purine-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities Sulfonamides are characterized by the presence of a sulfonamide group (-SO2NH2) attached to a purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of purine-2-sulfonamide typically involves the reaction of a purine derivative with a sulfonyl chloride in the presence of a base. One common method is the reaction of 2-amino-9H-purine with sulfonyl chloride under basic conditions to yield this compound . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and a base like triethylamine or pyridine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Purine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The hydrogen atoms on the purine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield purine-2-sulfonic acid, while reduction can produce purine-2-amine.

Scientific Research Applications

Purine-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: This compound derivatives have shown promise as antiviral and anticancer agents.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of purine-2-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folate in bacteria . This inhibition disrupts the production of folate, leading to the inability of bacteria to synthesize DNA and replicate. The molecular targets and pathways involved in the action of this compound are similar to those of other sulfonamides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Purine-2-sulfonamide is unique due to its purine ring structure, which distinguishes it from other sulfonamides that typically have simpler aromatic rings. This unique structure allows for specific interactions with biological targets and can lead to different biological activities compared to other sulfonamides.

Properties

CAS No.

88511-79-9

Molecular Formula

C5H5N5O2S

Molecular Weight

199.19 g/mol

IUPAC Name

7H-purine-2-sulfonamide

InChI

InChI=1S/C5H5N5O2S/c6-13(11,12)5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H2,6,11,12)(H,7,8,9,10)

InChI Key

RNEYXABXOHUZGF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=N1)S(=O)(=O)N)N=CN2

Origin of Product

United States

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